molecular formula C6H11ClN2O B1403716 4-Hydroxypiperidine-4-carbonitrile hydrochloride CAS No. 1375472-85-7

4-Hydroxypiperidine-4-carbonitrile hydrochloride

Cat. No. B1403716
M. Wt: 162.62 g/mol
InChI Key: ORFNTSJXZMIFTK-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-4-carbonitrile hydrochloride (4-HPCN-HCl) is an organic compound composed of a piperidine and carbonitrile, which is a heterocyclic compound containing a nitrogen atom and a carbon atom in a ring structure. It is a white crystalline solid with a melting point of 145 °C and a molecular weight of 179.58 g/mol. 4-HPCN-HCl is a synthetic compound used in scientific research and laboratory experiments. It is a versatile compound with a variety of applications, including in the synthesis of other compounds and in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : A variety of synthesis methods for derivatives of 4-Hydroxypiperidine-4-carbonitrile hydrochloride and related compounds have been explored. For example, compounds like 4-aryl-2'-((4-hydroxyphenyl)thio)-6oxo-1,6-dihydro-2,4'-bipyridine-5-carbonitriles were synthesized from 4-hydroxythiophenol through various chemical reactions (Karabasanagouda et al., 2009). Moreover, 4-Hydroxypiperidines were prepared via aza-Prins-cyclization using phosphomolybdic acid under mild conditions (Yadav et al., 2009).
  • Surface and Corrosion Studies : Studies have shown the potential of certain derivatives in corrosion inhibition. For instance, naphthyridine derivatives demonstrated high corrosion inhibition activities for mild steel in hydrochloric acid, acting as mixed-type inhibitors (Singh et al., 2016). Similarly, pyrazolopyridine derivatives were synthesized and their efficacy as corrosion inhibitors was investigated, revealing substantial inhibition efficiency (Dandia et al., 2013).

Structural and Spectroscopic Analysis

  • Spectroscopic Analysis : Various studies have utilized NMR and IR spectroscopy to analyze the structure and properties of 4-Hydroxypiperidine-4-carbonitrile hydrochloride derivatives. For example, conformations of certain betaine derivatives were studied using 1H and 13C NMR spectroscopy (Dega-Szafran et al., 2006).
  • Crystallography and Polymorphism : Crystallographic analysis shed light on the solid-state structures of various compounds. For instance, polymorphs of 4-Hydroxypiperidine were studied, revealing different NH configurations in distinct crystal forms (Döring et al., 2015).

Medicinal Chemistry and Drug Design

  • Radiolabeling and PET Studies : An improved synthesis for a precursor used in PET studies of acetylcholine neurotransmission was developed, highlighting the relevance of such compounds in neurochemical research (Carpinelli et al., 2006).
  • Xanthine Oxidoreductase Inhibition : Compounds like FYX-051, a derivative, were identified as potent inhibitors of xanthine oxidoreductase, showing potential therapeutic applications in diseases such as hyperuricemia (Matsumoto et al., 2011).

properties

IUPAC Name

4-hydroxypiperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-5-6(9)1-3-8-4-2-6;/h8-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFNTSJXZMIFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypiperidine-4-carbonitrile hydrochloride

CAS RN

1375472-85-7
Record name 4-Piperidinecarbonitrile, 4-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hydroxypiperidine-4-carbonitrile hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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